8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene
Description
8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene is a bicyclic spiroacetal characterized by a 1,6-dioxaspiro[4.5]decane backbone with a methyl substituent at position 8 and a double bond at position 7. Spiroacetals of this class are notable for their structural complexity and diverse biological roles, ranging from insect pheromones to plant defense cues. The compound’s synthesis typically involves cyclization reactions, such as Diels-Alder or oxymercuration-reduction, though specific protocols for this variant are less documented in the provided evidence. Its structural features, including ring size, substituent position, and stereochemistry, critically influence its chemical behavior and ecological functions .
Properties
CAS No. |
88664-53-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8-methyl-1,6-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-5-9(11-7-8)4-2-6-10-9/h7H,2-6H2,1H3 |
InChI Key |
HWCUIJGHLFHWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2(CCCO2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Substituent Position and Ring Size
Table 1: Key Structural Analogs of 8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene
Key Observations :
- Substituent Position : The placement of methyl or ethyl groups (e.g., C7 vs. C8) significantly alters volatility and receptor binding. For example, 7-methyl derivatives (e.g., DHC) are optimized for pest management due to higher volatility, while 8-methyl variants may exhibit distinct bioactivity .
- Ring Size : Spiro[5.5] systems (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) enhance structural stability in pheromones, whereas spiro[4.5] systems (e.g., vitispirane) are more common in flavor compounds .
Insect Pheromones and Mimicry
- Cerambycid Beetles : Spiroacetals like (7E,2E)-7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane mimic vespid wasp alarm pheromones, deterring predators through chemical mimicry .
- Aggregation-Sex Pheromones : Male M. caryae beetles produce spiroacetals to attract mates, with structural specificity (e.g., ethyl vs. methyl groups) ensuring species recognition .
Floral Attractants
- Oligolectic Bees: Compounds like 1,6-dioxaspiro[4.5]decane and (E)-conophthorin in Campanula flowers attract pollen-specialist bees.
Plant Defense Primers
Key Observations :
- Synthetic Efficiency : Diels-Alder reactions yield higher outputs (63%) compared to oxymercuration-reduction (36%), though the latter is versatile for generating stereochemical diversity .
- Mass Spectrometry : Spiro[4.5] systems produce base peaks at m/z 85–99, while spiro[5.5] systems show fragments above m/z 100, aiding structural differentiation .
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